molecular formula C15H11F3N2O3S B8722568 5-(4-Trifluoromethylphenylaminosulfonyl)-2-oxindole

5-(4-Trifluoromethylphenylaminosulfonyl)-2-oxindole

Cat. No. B8722568
M. Wt: 356.3 g/mol
InChI Key: AEJCJSGFTXNMLX-UHFFFAOYSA-N
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Patent
US06855730B2

Procedure details

A suspension of 2.1 g of 5-chlorosulfonyl-2-oxindole, 1.6 g of 4-trifluoromethylaniline and 1.4 g of pyridine in 20 mL of dichloromethane was stirred at room temperature for 4 hours. The precipitate which formed was collected by vacuum filtration, washed twice with 5 mL of water and dried under vacuum at 40° C. overnight to give 2.4 g of crude product containing some impurities by thin layer chromatography. The crude product was chromatographed on silica gel eluting with ethyl acetate:hexane (1:2) to give 1.2 g (37% yield) of 5-(4-trifluoromethylphenyl-aminosulfonyl)-2-oxindole.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH2:8]2)(=[O:4])=[O:3].[F:15][C:16]([F:25])([F:24])[C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1.N1C=CC=CC=1>ClCCl>[F:15][C:16]([F:24])([F:25])[C:17]1[CH:18]=[CH:19][C:20]([NH:21][S:2]([C:5]2[CH:6]=[C:7]3[C:11](=[CH:12][CH:13]=2)[NH:10][C:9](=[O:14])[CH2:8]3)(=[O:4])=[O:3])=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C2CC(NC2=CC1)=O
Name
Quantity
1.6 g
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Name
Quantity
1.4 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
WASH
Type
WASH
Details
washed twice with 5 mL of water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give 2.4 g of crude product
ADDITION
Type
ADDITION
Details
containing some impurities by thin layer chromatography
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel eluting with ethyl acetate:hexane (1:2)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)NS(=O)(=O)C=1C=C2CC(NC2=CC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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